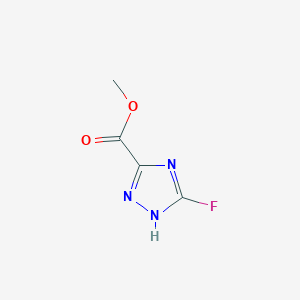

Methyl 3-fluoro-1H-1,2,4-triazole-5-carboxylate

Description

Properties

CAS No. |

42297-31-4 |

|---|---|

Molecular Formula |

C4H4FN3O2 |

Molecular Weight |

145.09 g/mol |

IUPAC Name |

methyl 5-fluoro-1H-1,2,4-triazole-3-carboxylate |

InChI |

InChI=1S/C4H4FN3O2/c1-10-3(9)2-6-4(5)8-7-2/h1H3,(H,6,7,8) |

InChI Key |

DOJDZWBQQVKCIW-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=NNC(=N1)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 3-fluoro-1H-1,2,4-triazole-5-carboxylate can be synthesized through the esterification of 5-amino-1,2,4-triazole-3-carboxylic acid with methanol . The reaction typically involves the use of a catalyst such as sulfuric acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.

Chemical Reactions Analysis

Types of Reactions: Methyl 3-fluoro-1H-1,2,4-triazole-5-carboxylate undergoes various chemical reactions, including:

Substitution Reactions: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Oxidation and Reduction Reactions: The triazole ring can undergo oxidation or reduction, leading to the formation of different derivatives.

Ester Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid.

Common Reagents and Conditions:

Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often in the presence of a base like sodium hydroxide.

Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Ester Hydrolysis: Acidic or basic conditions can be used, with hydrochloric acid or sodium hydroxide being typical reagents.

Major Products:

Substitution Products: Depending on the nucleophile used, various substituted triazole derivatives can be formed.

Oxidation and Reduction Products: Oxidized or reduced forms of the triazole ring.

Hydrolysis Products: The corresponding carboxylic acid and methanol.

Scientific Research Applications

Methyl 3-fluoro-1H-1,2,4-triazole-5-carboxylate has several applications in scientific research:

Medicinal Chemistry: It serves as a precursor for the synthesis of various pharmaceutical compounds, including antiviral and anticancer agents.

Materials Science: The compound is used in the development of advanced materials with specific properties, such as conductivity or fluorescence.

Biological Research: It is employed in the study of enzyme inhibitors and receptor ligands, contributing to the understanding of biological pathways and mechanisms.

Industrial Applications: The compound is utilized in the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of methyl 3-fluoro-1H-1,2,4-triazole-5-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring can form hydrogen bonds and other interactions with active sites, leading to inhibition or modulation of enzyme activity. The fluorine atom enhances the compound’s binding affinity and selectivity by participating in additional interactions with the target molecules.

Comparison with Similar Compounds

Substituent Effects on Electronic Properties and Reactivity

Key Observations :

- Fluorine vs. Bromine : The 3-fluoro derivative is more electron-deficient than the 3-bromo analog, making it less reactive in nucleophilic substitutions but more resistant to oxidation .

- Amino vs. Fluoro: The amino group (electron-donating) increases the triazole ring’s basicity, contrasting with fluorine’s electron-withdrawing effect, which enhances acidity at adjacent positions .

- Ester Groups : Methyl esters (vs. ethyl) generally hydrolyze faster, impacting metabolic pathways in drug candidates .

Biological Activity

Methyl 3-fluoro-1H-1,2,4-triazole-5-carboxylate (MFT) is a compound that has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article delves into the biological mechanisms, pharmacological properties, and potential applications of MFT, supported by various case studies and research findings.

MFT features a triazole ring that is known for its ability to engage in hydrogen bonding and form interactions with active sites on enzymes and receptors. The presence of the fluorine atom enhances the compound's binding affinity, which is crucial for its biological activity. The mechanism of action typically involves:

- Inhibition of Enzyme Activity : MFT interacts with specific enzymes, leading to their inhibition or modulation. This is particularly relevant in antifungal and antibacterial activities where enzyme inhibition can disrupt microbial growth and survival.

- Antiviral Properties : MFT has been studied as a potential antiviral agent by interfering with viral replication processes, particularly through incorporation into viral RNA, which leads to termination of RNA synthesis.

Antifungal Activity

MFT exhibits notable antifungal properties. Research has highlighted its effectiveness against various fungal strains, including Candida albicans. In comparative studies, MFT demonstrated a minimum inhibitory concentration (MIC) significantly lower than that of standard antifungal agents like fluconazole. For instance:

This indicates that MFT could be a promising candidate for treating fungal infections resistant to conventional therapies.

Antibacterial Activity

The antibacterial properties of MFT have also been documented. It has shown efficacy against various Gram-positive and Gram-negative bacteria. For example:

These results suggest that MFT could serve as a lead compound in developing new antibacterial agents.

Anticancer Activity

MFT's potential as an anticancer agent has been explored in several studies. It has shown cytotoxic effects against various cancer cell lines, including breast (MCF-7) and colon (HT-29) cancer cells. The IC50 values for these studies indicate moderate sensitivity:

The mechanism behind this activity may involve the induction of apoptosis through pathways associated with caspase activation.

Case Studies

- Antifungal Efficacy : A study demonstrated that MFT was 16 times more effective than fluconazole against Candida albicans, showcasing its potential as a superior antifungal agent .

- Antibacterial Potency : In a series of tests against methicillin-resistant Staphylococcus aureus (MRSA), compounds derived from MFT exhibited MIC values comparable to or better than those of established antibiotics .

- Cytotoxicity in Cancer Cells : In vitro studies reported that derivatives of MFT showed promising cytotoxicity against leukemia cell lines, with CC50 values significantly lower than those of traditional chemotherapeutic agents .

Q & A

Q. What are the established synthetic routes for Methyl 3-fluoro-1H-1,2,4-triazole-5-carboxylate, and how do reaction conditions influence yield?

The synthesis typically involves cyclocondensation of fluorinated precursors with methyl carboxylate derivatives. For example, ethyl 1H-1,2,4-triazole-5-carboxylate analogs are synthesized via cyclization of thiosemicarbazides or hydrazine derivatives under reflux conditions in ethanol or DMF, with yields ranging from 85–89% . Fluorination at the 3-position may require electrophilic fluorinating agents (e.g., Selectfluor) or halogen exchange reactions. Key variables include solvent polarity (e.g., ethanol vs. DMF), temperature control (80–100°C), and catalyst use (e.g., acetic anhydride for esterification). Yield optimization often involves iterative adjustment of stoichiometry and reaction time .

Q. How is this compound characterized spectroscopically?

Standard characterization includes:

- 1H/13C NMR : The fluorine atom induces distinct splitting patterns. For example, the triazole proton in ethyl 1H-1,2,4-triazole-5-carboxylate appears as a singlet at δ 8.65 ppm, while fluorinated analogs show deshielding due to electron-withdrawing effects .

- LC-MS : Used to confirm molecular weight (e.g., m/z 141 [M+H]+ for non-fluorinated analogs) and purity .

- IR Spectroscopy : Carboxylate C=O stretches appear near 1700 cm⁻¹, while triazole ring vibrations occur at 1500–1600 cm⁻¹ .

Advanced Research Questions

Q. How can contradictory NMR data in fluorinated triazoles be resolved during structural elucidation?

Fluorine’s strong electronegativity complicates NMR interpretation. Strategies include:

- 2D NMR (COSY, HSQC) : To assign coupling networks and distinguish overlapping signals. For example, fluorinated thiazoles exhibit vicinal coupling (3JHF) between fluorine and adjacent protons .

- Computational Modeling : Density Functional Theory (DFT) simulations predict chemical shifts and verify assignments .

- X-ray Crystallography : SHELXL refinement (via SHELX software) resolves ambiguities by providing precise bond lengths/angles. For instance, triazole rings in similar compounds show planar geometry with C–N bond lengths of 1.31–1.35 Å .

Q. What strategies optimize reaction yields in multi-step syntheses involving fluorinated intermediates?

- Intermediate Stabilization : Fluorinated intermediates (e.g., 3-fluoro-1H-1,2,4-triazole) are moisture-sensitive. Anhydrous conditions and inert atmospheres (N2/Ar) prevent hydrolysis .

- Catalyst Screening : Palladium catalysts improve cross-coupling efficiency in aryl-fluorine bond formation .

- Workflow Parallelization : Automated platforms (e.g., high-throughput robotic systems) enable rapid screening of solvent/catalyst combinations .

Q. How do hydrogen-bonding patterns influence the crystal packing of this compound?

Graph set analysis (via Etter’s formalism) reveals dominant motifs:

- N–H···O/N Interactions : Carboxylate oxygens often act as acceptors, forming chains (C(4) motifs) with triazole NH donors .

- F···H Contacts : Weak C–F···H–C interactions contribute to layered packing, observed in analogs like ethyl 2-bromo-4-(difluoromethyl)-1,3-thiazole-5-carboxylate .

ORTEP-III software visualizes these networks, highlighting how fluorine’s van der Waals radius (1.47 Å) affects intermolecular distances .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.